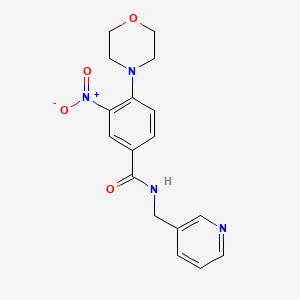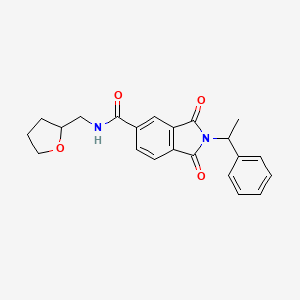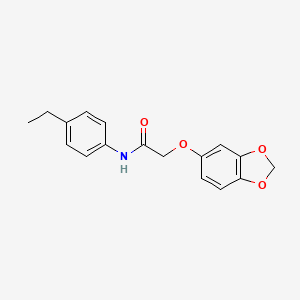
4-(4-morpholinyl)-3-nitro-N-(3-pyridinylmethyl)benzamide
Vue d'ensemble
Description
4-(4-morpholinyl)-3-nitro-N-(3-pyridinylmethyl)benzamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Applications De Recherche Scientifique
4-(4-morpholinyl)-3-nitro-N-(3-pyridinylmethyl)benzamide has been used in various scientific research studies due to its ability to selectively inhibit CK2, a protein kinase that is involved in many cellular processes. CK2 has been implicated in the development of various diseases, including cancer, and this compound has been studied as a potential therapeutic agent for these diseases. This compound has also been used to study the role of CK2 in various cellular processes, such as cell cycle regulation, DNA repair, and apoptosis.
Mécanisme D'action
4-(4-morpholinyl)-3-nitro-N-(3-pyridinylmethyl)benzamide inhibits CK2 by binding to the ATP-binding site of the kinase domain, which prevents the transfer of phosphate groups to target proteins. This leads to the inhibition of CK2 activity and downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on CK2 activity in vitro and in vivo. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent for cancer. This compound has also been shown to have anti-inflammatory effects in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-morpholinyl)-3-nitro-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for CK2, which allows for specific inhibition of this protein kinase. This compound also has good solubility in aqueous solutions, which makes it easy to use in various experimental settings. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for research on 4-(4-morpholinyl)-3-nitro-N-(3-pyridinylmethyl)benzamide, including the development of more potent and selective CK2 inhibitors, the investigation of the role of CK2 in various diseases, and the development of this compound as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to understand the potential toxicity and pharmacokinetics of this compound in vivo, as well as its potential use in combination with other therapeutic agents.
Propriétés
IUPAC Name |
4-morpholin-4-yl-3-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(19-12-13-2-1-5-18-11-13)14-3-4-15(16(10-14)21(23)24)20-6-8-25-9-7-20/h1-5,10-11H,6-9,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWKQOXNDCBKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409310.png)
![3-(2-fluorophenyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4409315.png)
![4-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4409328.png)

![2-{5-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4409336.png)


![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4409378.png)
![{3-[2-(allyloxy)phenoxy]propyl}dimethylamine hydrochloride](/img/structure/B4409385.png)
![1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4409395.png)
![1-(4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4409402.png)
![1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409415.png)
![1-[2-(4-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4409421.png)
